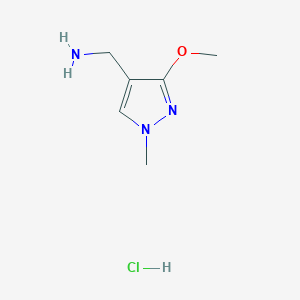

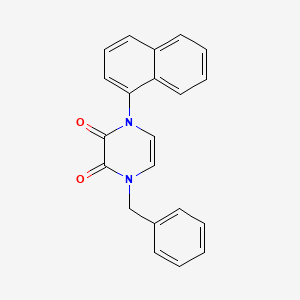

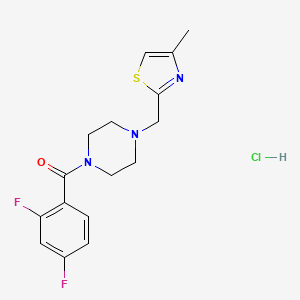

![molecular formula C7H4LiN3O2 B2991341 Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 2172548-02-4](/img/structure/B2991341.png)

Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyridines . This class of compounds has been found to have various biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions .Chemical Reactions Analysis

Triazoles, including [1,2,4]triazolo[1,5-a]pyridines, are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 183.1 . Unfortunately, more specific physical and chemical properties are not available.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Lithium derivatives of triazolopyridines, such as Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, are pivotal in the preparation of complex organic compounds. They react with electrophiles to produce diverse derivatives, serving as a foundational step in synthesizing compounds with potential biological activity or novel materials. For instance, the directed lithiation of triazolopyridines has been used to generate 7-lithio derivatives, which are further reacted with various electrophiles to yield substituted triazolopyridines with significant structural diversity (Jones & Sliskovic, 1982).

Coordination Chemistry and Material Science

In the realm of coordination chemistry, this compound serves as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers with unique properties. These materials have applications ranging from catalysis to gas storage and separation. The synthesis of lead(II) coordinated polymers using asymmetric azoles carboxylate ligands demonstrates the utility of lithium salts in forming structures with significant photoluminescent properties, hinting at potential applications in sensors and optoelectronic devices (Li et al., 2021).

Photoluminescence and Optical Applications

The photoluminescent properties of coordination polymers derived from lithium salts, such as those formed with [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, are of great interest for optical and electronic applications. The variation in structure and composition of these materials can significantly influence their luminescent behavior, offering avenues for the development of novel luminescent materials. Research in this area focuses on understanding the relationships between molecular structure, coordination environment, and photoluminescent properties, aiming to tailor materials for specific applications (Li et al., 2021).

Wirkmechanismus

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

For instance, JAK inhibitors block the action of JAK enzymes, thereby interrupting the JAK-STAT signaling pathway, which plays a key role in the immune response .

Biochemical Pathways

Given its potential role as a jak inhibitor, it can be inferred that it may affect the jak-stat signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response .

Pharmacokinetics

The lithium ion in the compound might influence its pharmacokinetic properties, as lithium is known to be readily absorbed and distributed in the body’s tissues .

Result of Action

Based on its potential targets, it can be inferred that it may have effects on immune response, cell growth, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other ions in the environment might affect the activity of the lithium ion in the compound . .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Eigenschaften

IUPAC Name |

lithium;[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.Li/c11-7(12)6-8-5-3-1-2-4-10(5)9-6;/h1-4H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNOMOMETJHREB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=NC(=NN2C=C1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172548-02-4 |

Source

|

| Record name | lithium(1+) [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

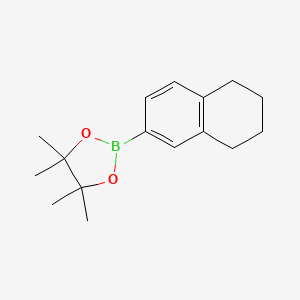

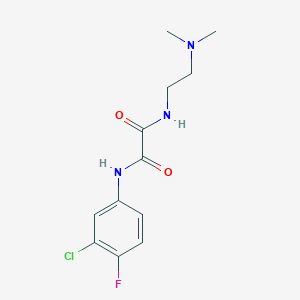

![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline](/img/structure/B2991268.png)

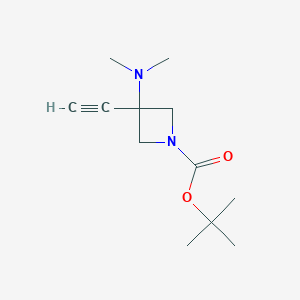

![N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2991274.png)

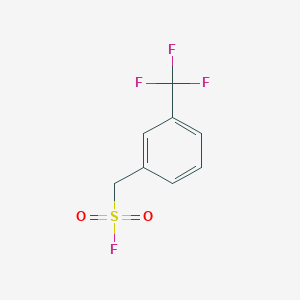

![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)